

Application Note: Interpreting the NMR Spectrum of 2,5-Dimethoxy-4-methylbenzaldehyde

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Compound of Interest

Compound Name: 2,5-Dimethoxy-4-methylbenzaldehyde

Cat. No.: B127970

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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This document provides a detailed guide to interpreting the ^1H and ^{13}C NMR spectra of **2,5-Dimethoxy-4-methylbenzaldehyde**, a key intermediate in the synthesis of various pharmacologically active molecules. Understanding its spectral features is crucial for reaction monitoring, quality control, and structural verification in drug discovery and development.

Predicted NMR Spectral Data

Due to the limited availability of fully assigned experimental NMR data for **2,5-Dimethoxy-4-methylbenzaldehyde** in the public domain, the following tables present predicted chemical shifts (δ) and coupling constants (J). These predictions are based on the analysis of structurally similar compounds, such as 2,5-dimethoxybenzaldehyde and 4-methylbenzaldehyde, and established principles of substituent effects on aromatic systems.^{[1][2][3]}

Table 1: Predicted ^1H NMR Data for **2,5-Dimethoxy-4-methylbenzaldehyde** (in CDCl_3)

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Predicted Coupling Constant (J, Hz)
Aldehyde-H	10.3 - 10.5	Singlet	1H	-
Aromatic-H (H-6)	7.3 - 7.5	Singlet	1H	-
Aromatic-H (H-3)	6.8 - 7.0	Singlet	1H	-
Methoxy-H (C5-OCH ₃)	3.8 - 4.0	Singlet	3H	-
Methoxy-H (C2-OCH ₃)	3.7 - 3.9	Singlet	3H	-
Methyl-H (C4-CH ₃)	2.2 - 2.4	Singlet	3H	-

Table 2: Predicted ¹³C NMR Data for **2,5-Dimethoxy-4-methylbenzaldehyde** (in CDCl₃)

Signal Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Aldehyde)	189 - 192
C-2	158 - 161
C-5	155 - 158
C-4	138 - 141
C-1	125 - 128
C-6	115 - 118
C-3	110 - 113
C5-OCH ₃	55.5 - 56.5
C2-OCH ₃	55.0 - 56.0
C4-CH ₃	15 - 17

Experimental Protocols

I. NMR Sample Preparation

A standard protocol for preparing a small organic molecule like **2,5-Dimethoxy-4-methylbenzaldehyde** for NMR analysis is as follows:

- **Sample Weighing:** Accurately weigh 5-10 mg of the **2,5-Dimethoxy-4-methylbenzaldehyde** sample for ^1H NMR, and 20-50 mg for ^{13}C NMR.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble, typically chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shift scale ($\delta = 0.00$ ppm).
- **Transfer:** Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the height of the solution in the tube is adequate for the NMR spectrometer's detector.
- **Filtration (if necessary):** If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent spectral line broadening.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.

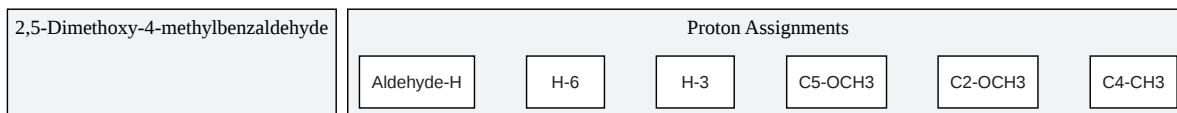
II. NMR Data Acquisition

The following is a general procedure for acquiring ^1H and ^{13}C NMR spectra:

- **Spectrometer Setup:** Insert the prepared NMR tube into the spectrometer's sample holder.
- **Locking and Shimming:** The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp spectral lines.

- ^1H NMR Acquisition:
 - Set the appropriate spectral width and acquisition time.
 - Apply a standard single-pulse experiment.
 - Typically, 8 to 16 scans are sufficient for a sample of this concentration.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is standard to produce a spectrum with single lines for each unique carbon.
 - Due to the low natural abundance of the ^{13}C isotope, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required to achieve a good signal-to-noise ratio.
- Data Processing:
 - The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier Transform.
 - The spectrum is then phase-corrected to ensure all peaks are in the positive absorptive mode.
 - The baseline of the spectrum is corrected to be flat.
 - The chemical shift axis is calibrated using the internal standard (TMS at 0.00 ppm).
 - For ^1H NMR, the signals are integrated to determine the relative ratios of the protons.

Visualization of Structure and Workflow



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Caption: Chemical Structure and Proton Designations.



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Caption: NMR Data Interpretation Workflow.

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